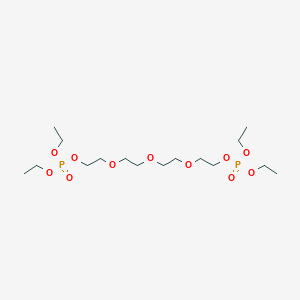

PEG5-Bis(phosphonic acid diethyl ester)

Vue d'ensemble

Description

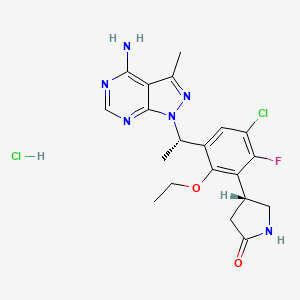

PEG5-Bis(phosphonic acid diethyl ester) is a non-cleavable linker for bio-conjugation . It is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives . This compound contains two phosphonic acid groups and two ethyl ester groups, attached to the ends of a PEG chain . The molecular weight is 466.4 g/mol and the molecular formula is C16H36O11P2 .

Molecular Structure Analysis

The molecular structure of PEG5-Bis(phosphonic acid diethyl ester) consists of a PEG chain with two phosphonic acid groups and two ethyl ester groups attached to the ends . The molecular formula is C16H36O11P2 .Physical and Chemical Properties Analysis

PEG5-Bis(phosphonic acid diethyl ester) has a molecular weight of 466.4 g/mol and a molecular formula of C16H36O11P2 . It is a PEG linker.Applications De Recherche Scientifique

Synthesis and Modification Techniques

Synthesis of Bis(phosphonomethyl)amino- and Bis[(dimethoxyphosphoryl)methyl]amino-Terminated Poly(ethylene glycol) (PEG) : PEG derivatives, including PEG5-Bis(phosphonic acid diethyl ester), are synthesized using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures. These compounds are prepared in fair-to-good yields from commercially available PEG (Turrin, Hameau, & Caminade, 2012).

Preparation of Polymeric Nanoshells for Magnetic Iron Oxide Nanoparticles : Novel alkyl halide-functional bis(diethylphosphonate) esters are utilized as initiators for polymerizing N-isopropylacrylamide by controlled atom transfer radical polymerization. This leads to polymeric nanoshells with magnetic properties (Pothayee et al., 2011).

Layer-by-Layer Growth of Acentric Multilayers with Nonlinear Optical Properties : Using layer-by-layer growth of metal−bis(phosphonate) multilayers, acentric thin films with second-order nonlinear optical properties are produced. This involves orientation of organic “chromophore” molecules in a noncentrosymmetric bulk structure (Neff, Helfrich, Clifton, & Page, 2000).

Synthesis of Bis-Phosphonic Acid Derivative of Trolox : A bis-phosphonate conjugate based on the antioxidant trolox is synthesized. This demonstrates the potential for creating biologically active compounds using bis-phosphonates (Bekker, Chukanov, & Grigor’ev, 2013).

Application in Materials Science

Small-Angle Neutron-Scattering Studies of Cobalt(II) Organophosphorus Polymers : The size and shape of polymers formed by bis(2,4,4-trimethylpentyl)phosphinic acid are measured, demonstrating the application in materials science, particularly in the formation of polymers with specific shapes and sizes (Thiyagarajan, Diamond, Danesi, & Horwitz, 1987).

Synthesis of Fluorescent Bis(phosphonate)-Containing Probes : Bis(phosphonate)-building blocks modified with fluorescent dyes are synthesized and used in adsorption studies with hydroxyapatite, demonstrating their potential in biological and materials research (David et al., 2013).

Development of Novel Ion-Exchange/Coordinating Phosphate Ligands : New phosphorylated mono- and triethylene glycol ethyl esters are developed for the sorption of U(VI) and trivalent ions from phosphoric acid solutions, highlighting the role of PEG5-Bis(phosphonic acid diethyl ester) in chemical engineering and environmental science (Zhu & Alexandratos, 2015).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl phosphate (mono and di ester mixture), indicates that it causes severe skin burns and eye damage . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . In case of contact with skin or eyes, it’s advised to rinse with water and seek medical attention .

Mécanisme D'action

Target of Action

PEG5-Bis(phosphonic acid diethyl ester) is primarily used as a linker in bio-conjugation . It is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives . This compound contains two phosphonic acid groups and two ethyl ester groups, attached to the ends of a PEG chain .

Mode of Action

The phosphonic acid groups in PEG5-Bis(phosphonic acid diethyl ester) enable it to bind strongly to metal ions . This makes it a useful chelator in various biomedical applications .

Biochemical Pathways

Its role as a linker in bio-conjugation suggests it may be involved in facilitating the delivery of drugs or other bioactive molecules to their targets .

Pharmacokinetics

The hydrophilic properties of the peg increase the water solubility of compounds in aqueous media , which could potentially enhance the bioavailability of drugs or other molecules it is conjugated with.

Result of Action

The primary result of the action of PEG5-Bis(phosphonic acid diethyl ester) is to facilitate the delivery of drugs or other bioactive molecules to their targets . By acting as a linker, it can help to increase the effectiveness of these molecules.

Action Environment

The action of PEG5-Bis(phosphonic acid diethyl ester) can be influenced by environmental factors. For example, its ability to bind strongly to metal ions suggests that the presence of these ions in the environment could affect its action

Propriétés

IUPAC Name |

2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCBFKBFCCXNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

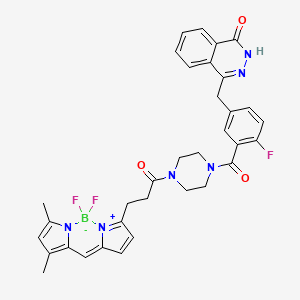

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)

![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)

![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)